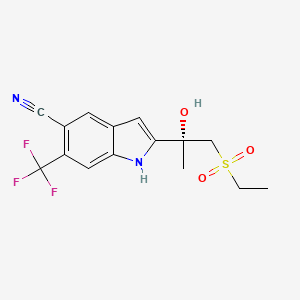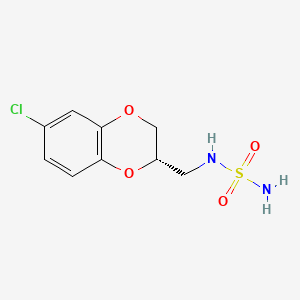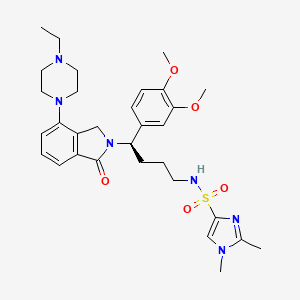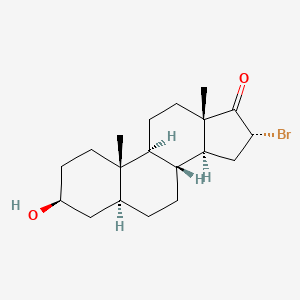
JPH203
Übersicht
Beschreibung
Nanvuranlat, also known by its development code JPH203, is a novel low-molecular-weight compound that selectively inhibits the L-type amino acid transporter 1 (LAT1). LAT1 is highly expressed in various cancer cells, making it a promising target for cancer therapy. Nanvuranlat has shown significant potential in treating advanced and refractory biliary tract cancers, including extrahepatic cholangiocarcinoma and gallbladder cancer .
Wissenschaftliche Forschungsanwendungen
Nanvuranlat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Nanvuranlat is used as a model compound to study the inhibition of amino acid transporters and their role in cellular metabolism.
Biology: It is used to investigate the role of LAT1 in cancer cell proliferation and survival. .
Medicine: Nanvuranlat has shown promising results in clinical trials for the treatment of advanced and refractory biliary tract cancers. .
Industry: Nanvuranlat is being explored for its potential use in the development of targeted cancer therapies. .
Wirkmechanismus
Target of Action
JPH203, also known as KYT-0353 or this compound free base, is a potent and specific inhibitor of the L-type amino acid transporter protein 1 (LAT1) . LAT1, also known as SLC7A5, is a membrane transporter for essential amino acids (EAA) such as leucine and phenylalanine . It is overexpressed in a variety of human neoplasms, including thyroid cancer .
Mode of Action
This compound inhibits the cellular uptake of leucine by binding to LAT1 . This inhibition blocks the transport of large neutral amino acids into cancer cells . LAT1 functions in a sodium-independent manner and exchanges glutamine for substrate EAA .
Biochemical Pathways
The inhibition of LAT1 by this compound affects the mTORC1 signaling pathway . mTORC1 is a key regulator of cell growth and proliferation, and its activity is dependent on the availability of essential amino acids. By blocking the transport of these amino acids into the cell, this compound effectively reduces mTORC1 signaling and, consequently, cell proliferation .
Result of Action
This compound has shown promising results in both in vitro and in vivo studies. In vitro, it reduces proliferation in human thyroid cancer cell lines . In vivo, this compound treatment induced thyroid tumor growth arrest in a fully immunocompetent mouse model of thyroid cancer . Furthermore, it has been shown to have a dramatic inhibition of leucine uptake and cell growth in human colon cancer cells, human oral cancer cells, and leukemic cells .
Action Environment
The efficacy of this compound may be influenced by the N-acetyltransferase 2 phenotype. In a clinical study, disease control was more common for the non-rapid phenotype (50% vs. 12.5%) . This suggests that genetic factors may influence the safety and efficacy of this compound. Additionally, the tumor microenvironment, which is rich in nutrients such as essential amino acids, may also play a role in the effectiveness of this compound .
Biochemische Analyse
Biochemical Properties
JPH203 inhibits the transport of large neutral amino acids into cancer cells by selectively blocking LAT1 . This inhibition disrupts the amino acid homeostasis in cancer cells, leading to nutrient starvation and eventually cell death . This compound interacts with LAT1, a protein that is overexpressed in various types of cancer cells .
Cellular Effects
This compound has been shown to reduce proliferation and mTORC1 signaling in human thyroid cancer cell lines . It also decreases intracellular levels of LAT1 substrates, including essential amino acids, in biliary tract cancer (BTC) cell lines . This disruption of amino acid homeostasis leads to a decrease in cell growth and an increase in apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of LAT1’s transport activity . This compound binds within the traditional substrate-binding pocket of LAT1, inhibiting the transport of large neutral amino acids across the cell membrane . This inhibition disrupts the amino acid homeostasis within the cell, leading to nutrient starvation and eventually cell death .
Temporal Effects in Laboratory Settings
This compound treatment has been shown to immediately and drastically decrease intracellular levels of LAT1 substrates in BTC cell lines . Over time, some of these amino acid levels partially recover, suggesting a cellular compensatory response .
Dosage Effects in Animal Models
In animal models, daily intravenous administration of this compound significantly inhibited tumor growth in a dose-dependent manner . The study found that this compound was well-tolerated and provided promising activity against BTC .
Metabolic Pathways
This compound predominantly metabolizes into N-acetyl-JPH203 by N-acetyltransferase 2 (NAT2) in liver cells . This metabolite is then passively excreted in bile .
Transport and Distribution
This compound is administered intravenously and is taken up via organic anion transporters into liver cells . Here, it is predominantly acetylated to N-acetyl-JPH203 by NAT2 and is passively excreted in bile .
Subcellular Localization
The subcellular localization of this compound is largely determined by the distribution of LAT1, the target of this compound. LAT1 is a membrane transporter, suggesting that this compound primarily localizes to the cell membrane where it interacts with LAT1 to inhibit the transport of large neutral amino acids .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Nanvuranlat wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Herstellung eines Benzoxazolderivats, das dann mit einem Dichlorphenylpropionsäurederivat gekoppelt wird. Zu den wichtigsten Schritten gehören:
Bildung des Benzoxazolderivats: Hierbei wird 2-Aminophenol mit einem geeigneten Aldehyd umgesetzt, um den Benzoxazolring zu bilden.
Kupplungsreaktion: Das Benzoxazolderivat wird dann unter basischen Bedingungen mit 3,5-Dichlor-4-hydroxybenzylalkohol gekoppelt, um den Zwischenstoff zu bilden.
Endgültige Kupplung: Der Zwischenstoff wird dann mit 3,5-Dichlor-4-hydroxyphenylpropionsäure gekoppelt, um Nanvuranlat zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von Nanvuranlat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mittels Verfahren wie Umkristallisation und Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen .
3. Analyse der chemischen Reaktionen
Arten von Reaktionen: Nanvuranlat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Amino- und Hydroxylgruppen. Es kann auch unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Basen wie Kaliumcarbonat.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene Derivate von Nanvuranlat mit unterschiedlichen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen die vorhandenen funktionellen Gruppen verändern können .
4. Wissenschaftliche Forschungsanwendungen
Nanvuranlat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Nanvuranlat wird als Modellverbindung verwendet, um die Hemmung von Aminosäuretransportern und deren Rolle im Zellstoffwechsel zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von LAT1 bei der Proliferation und dem Überleben von Krebszellen zu untersuchen. .
Medizin: Nanvuranlat hat in klinischen Studien vielversprechende Ergebnisse bei der Behandlung von fortgeschrittenen und refraktären Gallengangkarzinomen gezeigt. .
Industrie: Nanvuranlat wird hinsichtlich seines potenziellen Einsatzes bei der Entwicklung gezielter Krebstherapien untersucht. .
5. Wirkmechanismus
Nanvuranlat entfaltet seine Wirkung durch die selektive Hemmung des L-Typ-Aminosäuretransporters 1 (LAT1). LAT1 ist für die Aufnahme essentieller Aminosäuren in Krebszellen verantwortlich, die für ihre schnelle Proliferation und ihr Überleben notwendig sind. Durch die Hemmung von LAT1 entzieht Nanvuranlat den Krebszellen diese essentiellen Nährstoffe effektiv, was zu einem reduzierten Zellwachstum und einer erhöhten Zelltod führt .
Molekulare Ziele und Signalwege:
LAT1-Hemmung: Nanvuranlat bindet an den LAT1-Transporter und blockiert die Aufnahme essentieller Aminosäuren wie Leucin und Phenylalanin.
mTOR-Signalweg: Die Hemmung von LAT1 stört den mTOR-Signalweg, der für das Zellwachstum und die Proliferation entscheidend ist.
Apoptose: Nanvuranlat induziert Apoptose in Krebszellen durch die Aktivierung pro-apoptotischer Signalwege und die Hemmung anti-apoptotischer Signalwege
Analyse Chemischer Reaktionen
Types of Reactions: Nanvuranlat primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and hydroxyl groups. It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of Nanvuranlat with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .
Vergleich Mit ähnlichen Verbindungen
Nanvuranlat ist in seiner selektiven Hemmung von LAT1 einzigartig, was es von anderen ähnlichen Verbindungen unterscheidet. Einige ähnliche Verbindungen sind:
BCH (2-Aminobicyclo[2.2.1]heptan-2-carbonsäure): Ein unspezifischer Inhibitor von System-L-Aminosäuretransportern.
JPH203: Ein weiterer LAT1-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
KMH-233: Ein LAT1-Inhibitor mit einem anderen Bindungsaffinitäts- und Selektivitätsprofil .
Einzigartigkeit von Nanvuranlat: Die hohe Selektivität von Nanvuranlat für LAT1 und seine Fähigkeit, das progressionsfreie Überleben in klinischen Studien signifikant zu verbessern, machen es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie. Seine einzigartige chemische Struktur und sein Wirkmechanismus bieten einen deutlichen Vorteil gegenüber anderen LAT1-Inhibitoren .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZJPQTMQZBCE-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037592-40-7 | |
| Record name | JPH-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037592407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NANVURANLAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEDO9QXYZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)




![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)




